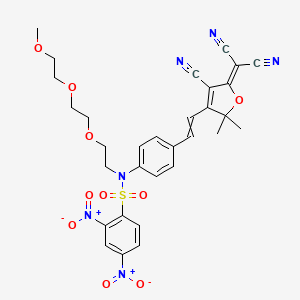
Fluorescent Thiol Probe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorescent thiol probes are specialized chemical compounds designed to detect and quantify thiol groups (-SH) in various biological and chemical systems. Thiols, such as cysteine, homocysteine, and glutathione, play crucial roles in cellular functions and are involved in numerous biochemical processes. The detection of thiols is essential for understanding cellular redox states, signaling pathways, and disease mechanisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of fluorescent thiol probes typically involves the conjugation of a fluorescent dye with a thiol-reactive group. Common fluorescent dyes include fluorescein, rhodamine, and cyanine derivatives. The thiol-reactive groups can be maleimides, iodoacetamides, or disulfides .
-
Maleimide-based Probes:
Reaction: Maleimide + Fluorescent Dye → Fluorescent Thiol Probe
Conditions: The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at room temperature.
-
Iodoacetamide-based Probes:
Reaction: Iodoacetamide + Fluorescent Dye → this compound
Conditions: This reaction is typically performed in aqueous or mixed aqueous-organic solvents at neutral to slightly basic pH.
Industrial Production Methods: Industrial production of fluorescent thiol probes involves large-scale synthesis using automated reactors and purification systems. The process includes:
Synthesis: Automated synthesis of the probe using optimized reaction conditions.
Purification: High-performance liquid chromatography (HPLC) or other chromatographic techniques.
Quality Control: Spectroscopic analysis to ensure purity and functionality.
Analyse Des Réactions Chimiques
Types of Reactions: Fluorescent thiol probes undergo various chemical reactions, including:
Michael Addition: Thiols react with α,β-unsaturated carbonyl compounds.
Cyclization with Aldehydes: Formation of thiazolidines.
Cleavage of Sulfonamide and Sulfonate Esters: Thiols cleave these bonds to release the fluorescent dye.
Common Reagents and Conditions:
Michael Addition: Typically performed in aqueous or organic solvents at neutral pH.
Cyclization: Conducted in aqueous solutions at physiological pH.
Cleavage Reactions: Often carried out in buffered solutions at neutral to slightly basic pH.
Major Products:
Michael Addition: Formation of thiol-adducts.
Cyclization: Formation of thiazolidines.
Cleavage Reactions: Release of the fluorescent dye.
Applications De Recherche Scientifique
Fluorescent thiol probes have a wide range of applications in scientific research:
Chemistry: Used to study redox reactions and thiol-disulfide exchange reactions.
Biology: Employed in imaging and quantifying thiols in live cells, tissues, and organisms.
Medicine: Utilized in diagnosing diseases related to oxidative stress and thiol imbalances, such as cancer and neurodegenerative disorders.
Industry: Applied in environmental monitoring and food safety to detect thiol-containing compounds.
Mécanisme D'action
The mechanism of action of fluorescent thiol probes involves the specific reaction of the probe with thiol groups. The thiol-reactive group of the probe reacts with the thiol group, leading to a change in the fluorescence properties of the dye. This change can be detected and quantified using fluorescence spectroscopy. The molecular targets include cysteine residues in proteins and small molecule thiols like glutathione .
Comparaison Avec Des Composés Similaires
Fluorescent thiol probes are compared with other thiol-reactive compounds based on their sensitivity, selectivity, and fluorescence properties. Similar compounds include:
Monobromobimane (mBrB): A widely used thiol-reactive fluorescent dye.
4-Fluoro-7-sulfamoylbenzofurazan (ABD-F): Known for its high sensitivity.
5-Iodoacetamidofluorescein (5-IAF): Commonly used for protein labeling.
Uniqueness: Fluorescent thiol probes are unique due to their high selectivity for thiols, minimal interference from other biological molecules, and the ability to provide real-time imaging of thiols in live cells .
Propriétés
Formule moléculaire |
C31H30N6O10S |
|---|---|
Poids moléculaire |
678.7 g/mol |
Nom IUPAC |
N-[4-[2-[4-cyano-5-(dicyanomethylidene)-2,2-dimethylfuran-3-yl]ethenyl]phenyl]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]-2,4-dinitrobenzenesulfonamide |
InChI |
InChI=1S/C31H30N6O10S/c1-31(2)27(26(21-34)30(47-31)23(19-32)20-33)10-6-22-4-7-24(8-5-22)35(12-13-45-16-17-46-15-14-44-3)48(42,43)29-11-9-25(36(38)39)18-28(29)37(40)41/h4-11,18H,12-17H2,1-3H3 |
Clé InChI |
CDPMXQUCTGVMFA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=C(C(=C(C#N)C#N)O1)C#N)C=CC2=CC=C(C=C2)N(CCOCCOCCOC)S(=O)(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


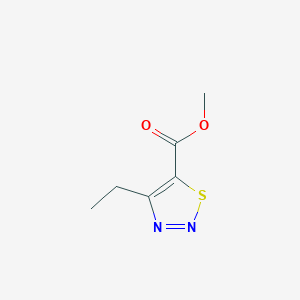
![ethyl (1R,2R,3S,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12437537.png)
![2-cyclopropyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12437543.png)
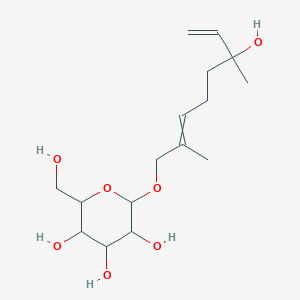
![4-[(1E)-2-{2-[N-(4-methoxybenzenesulfonyl)acetamido]phenyl}ethenyl]pyridin-1-ium-1-olate](/img/structure/B12437565.png)
![3-(1-Hydroxy-2-methylpropylidene)-6-methyl-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),4,6,8,10-pentaen-12-one](/img/structure/B12437575.png)



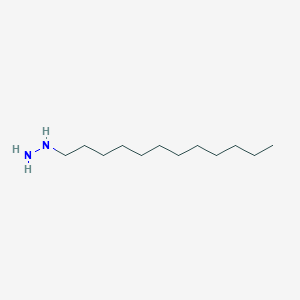
![(1S,2R,4aR,6aS,6aR,6bS,8aS,10R,12aS,14bR)-10-[(2R,3S,4R,5S)-4,5-dihydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12437591.png)
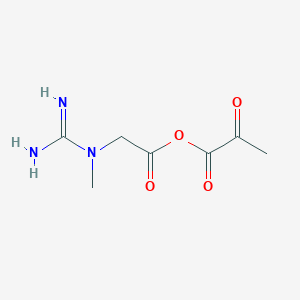
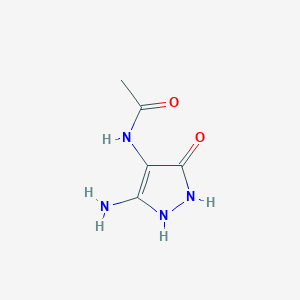
![(2E)-3-[2,4-Bis(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12437628.png)
